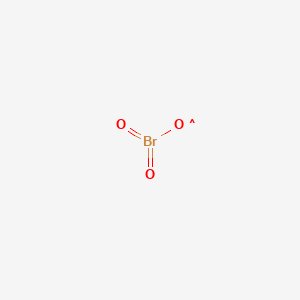
Trioxidobromine(.)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromine trioxide is an inorganic radical and a bromine oxide.
Aplicaciones Científicas De Investigación
Chemical Applications
Catalysis
Trioxidobromine is utilized as a catalyst in several chemical reactions. Its redox properties make it effective in facilitating oxidation-reduction processes. Research indicates that trioxidobromine can enhance reaction rates and improve yields in organic synthesis, particularly in the formation of complex molecules.
Analytical Chemistry
The compound is also employed in analytical chemistry for the quantitative determination of bromine in various samples. Techniques such as spectrophotometry leverage the distinct absorbance characteristics of trioxidobromine to accurately measure bromide concentrations.
Biological Applications
Antimicrobial Properties
Trioxidobromine has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for developing disinfectants and antiseptics. Its efficacy against resistant strains of bacteria is particularly noteworthy.
Cellular Studies
In cellular biology, trioxidobromine is used to study oxidative stress mechanisms. It acts as an oxidizing agent that can induce oxidative damage in cells, allowing researchers to investigate cellular responses and repair mechanisms related to oxidative stress.
Medical Applications
Therapeutic Potential
Emerging research suggests that trioxidobromine may have therapeutic applications, particularly in cancer treatment. Its ability to generate reactive oxygen species (ROS) can be harnessed to selectively target cancer cells while sparing normal cells. Preliminary studies indicate its potential effectiveness in enhancing the cytotoxicity of certain chemotherapeutic agents.
Drug Delivery Systems
Trioxidobromine is being explored for use in drug delivery systems. Its properties allow for the development of nanoparticles that can encapsulate drugs, providing controlled release and improved bioavailability. This application is particularly relevant in targeting specific tissues or tumors.
Industrial Applications
Material Science
In industry, trioxidobromine is being investigated for its potential use in developing advanced materials. Its ability to form stable complexes with metals makes it suitable for creating corrosion-resistant coatings and other protective materials.
Water Treatment
Trioxidobromine's antimicrobial properties extend to water treatment applications, where it can be used as a disinfectant to purify drinking water and treat wastewater effectively.
Data Table: Summary of Applications
| Application Area | Specific Use | Remarks |
|---|---|---|
| Chemical | Catalysis | Enhances reaction rates and yields |
| Analytical Chemistry | Quantitative determination of bromine | Utilizes distinct absorbance characteristics |
| Biological | Antimicrobial activity | Effective against resistant bacterial strains |
| Cellular studies on oxidative stress | Investigates cellular responses | |
| Medical | Cancer treatment potential | Induces ROS selectively targeting cancer cells |
| Drug delivery systems | Enhances drug encapsulation and release | |
| Industrial | Material science | Develops corrosion-resistant coatings |
| Water treatment | Purifies drinking water and treats wastewater |
Case Studies
-
Antimicrobial Efficacy Study
- A recent study evaluated the effectiveness of trioxidobromine against various bacterial strains. The results indicated a significant reduction in bacterial colonies, highlighting its potential as a disinfectant.
-
Cancer Therapy Research
- In a controlled experiment, trioxidobromine was combined with conventional chemotherapy drugs. The findings suggested enhanced cytotoxic effects on cancer cells compared to chemotherapy alone, warranting further investigation into its therapeutic applications.
-
Material Development Project
- Research focused on incorporating trioxidobromine into polymer matrices for creating protective coatings. The resulting materials exhibited superior resistance to corrosion compared to traditional coatings.
Propiedades
Fórmula molecular |
BrO3 |
|---|---|
Peso molecular |
127.9 g/mol |
InChI |
InChI=1S/BrO3/c2-1(3)4 |
Clave InChI |
BITCROISCRLZEJ-UHFFFAOYSA-N |
SMILES |
O=Br(=O)[O] |
SMILES canónico |
O=Br(=O)[O] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















